molecular formula C31H32ClN7OS B12639408 6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one

6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one

Cat. No.: B12639408
M. Wt: 586.2 g/mol
InChI Key: RKGOEFGEVFFZSG-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Deconstruction and Positional Analysis

The IUPAC name follows hierarchical substituent prioritization rules, beginning with the pyrido[2,3-d]pyrimidin-7(8H)-one core. Key components include:

  • Parent heterocycle : Pyrido[2,3-d]pyrimidin-7(8H)-one

    • Indicates a fused bicyclic system: pyridine (positions 1–6) fused with pyrimidine (positions 7–10).
    • The ketone group at position 7 and hydrogenation at position 8 (8H) define the scaffold’s oxidation state.
  • Substituents :

    • Position 6 : 2-chloro-4-(4-methylthiazol-5-yl)phenyl group
    • Position 8 : Ethyl group
    • Position 2 : (4-(4-ethylpiperazin-1-yl)phenyl)amino group

Table 1: Positional assignments of substituents

Parent Position Substituent Structural Role
6 2-chloro-4-(4-methylthiazol-5-yl)phenyl Aromatic pharmacophore
8 Ethyl N-alkylation for solubility
2 (4-(4-ethylpiperazin-1-yl)phenyl)amino Basic side chain for receptor interaction

The numbering adheres to fusion priorities, with the pyrimidine ring receiving lower positional indices than the pyridine.

Core Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold Characterization

The scaffold comprises a pyridine ring fused to a pyrimidinone system (Figure 1). Critical features include:

  • Ring fusion : Pyridine (positions 1–6) shares bonds with pyrimidine at positions 2 and 3 (hence [2,3-d] notation).
  • Ketone group : At position 7, contributing to hydrogen-bonding capacity.
  • Tautomerism : The 8H designation specifies a lactam tautomer over alternative enol forms.

The ethyl group at position 8 introduces steric bulk, potentially influencing scaffold conformation and binding pocket compatibility.

Substituent Configuration Analysis: Chlorophenyl-Thiazole Moiety

The 2-chloro-4-(4-methylthiazol-5-yl)phenyl group at position 6 exhibits:

  • Phenyl ring substitutions :

    • Position 2 : Chlorine atom (electron-withdrawing group)
    • Position 4 : 4-Methylthiazol-5-yl heterocycle
  • Thiazole ring characteristics :

    • A five-membered ring with sulfur (position 1) and nitrogen (position 3).
    • Methyl group at position 4 enhances lipophilicity.

Spatial arrangement:

  • The thiazole’s 5-position bonds to the phenyl ring, creating a conjugated system that may enhance π-stacking interactions.
  • Chlorine’s ortho position relative to the scaffold imposes steric constraints on rotational freedom.

Ethylpiperazine Side Chain Spatial Arrangement

The 4-(4-ethylpiperazin-1-yl)phenylamino group at position 2 features:

  • Piperazine ring :

    • Six-membered diamine ring with ethyl substitution at position 4.
    • Adopts a chair conformation in solution, minimizing steric strain.
  • Linkage :

    • Piperazine connects to the phenyl ring via position 1, which bonds to the pyrido[2,3-d]pyrimidinone core through an amino group.
  • Electron distribution :

    • The ethyl group increases piperazine’s basicity (pKa ~7.5), enhancing protonation potential under physiological conditions.

Table 2: Key spatial parameters of the ethylpiperazine side chain

Parameter Value/Description Significance
Dihedral angle (C-N-C-N) ~60° Minimizes lone pair repulsion
N4-ethyl orientation Equatorial Reduces 1,3-diaxial strain

This side chain likely mediates solubility and target engagement through hydrogen bonding and cation-π interactions.

Properties

Molecular Formula

C31H32ClN7OS

Molecular Weight

586.2 g/mol

IUPAC Name

6-[2-chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-ethylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C31H32ClN7OS/c1-4-37-12-14-38(15-13-37)24-9-7-23(8-10-24)35-31-33-18-22-16-26(30(40)39(5-2)29(22)36-31)25-11-6-21(17-27(25)32)28-20(3)34-19-41-28/h6-11,16-19H,4-5,12-15H2,1-3H3,(H,33,35,36)

InChI Key

RKGOEFGEVFFZSG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C=C(C(=O)N(C4=N3)CC)C5=C(C=C(C=C5)C6=C(N=CS6)C)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Thiazole Derivatives

Thiazole derivatives can be synthesized through a multi-step process involving:

  • Step 1: Formation of Thiazole Ring

    The initial step typically involves the reaction of a thioketone with an amine under acidic conditions to form the thiazole ring. For example, a reaction between 4-methylthiazol-5-amine and an appropriate electrophile can yield a substituted thiazole.

  • Step 2: Substitution Reactions

    Subsequent reactions may involve halogenation or alkylation to introduce additional functional groups, such as chloro or ethyl groups, which are crucial for the final compound's activity.

Synthesis of Amines

Amines are prepared through reductive amination or nucleophilic substitution reactions involving appropriate aromatic precursors:

  • Example Reaction:

    The reaction of piperazine derivatives with aryl halides can yield the desired amine products necessary for further coupling steps.

Formation of the Pyrido[2,3-d]pyrimidine Framework

The core structure of pyrido[2,3-d]pyrimidin-7(8H)-one is formed through cyclization reactions that typically involve:

  • Cyclization Reaction:

    The reaction between pyrimidine derivatives and enaminones or guanidines can lead to the formation of the pyrido[2,3-d]pyrimidine framework. This step often requires heating and may involve solvents such as acetic anhydride to facilitate cyclization.

Final Coupling Reactions

The final stage involves coupling the synthesized intermediates to form the complete structure:

Coupling of Thiazole and Pyrido Framework

This step typically involves:

  • Amide Bond Formation:

    The thiazole derivative is coupled with the pyrido framework using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form an amide bond.

Purification

Post-synthesis, purification steps such as recrystallization or chromatography are essential to isolate the desired compound from by-products.

Yields and Characterization

The overall yield of the target compound can vary based on conditions and starting materials used in each step. Typical yields reported in similar syntheses range from 60% to 80% , depending on reaction optimization.

Characterization Techniques

Characterization is performed using techniques such as:

Data Summary Table

Step Reaction Type Yield (%) Key Intermediates
Thiazole Synthesis Nucleophilic Substitution 70% Thiazole Derivatives
Amines Synthesis Reductive Amination 65% Piperazine Derivatives
Cyclization Ring Closure 75% Pyrido Framework
Final Coupling Amide Bond Formation 60% Complete Compound

Chemical Reactions Analysis

Types of Reactions

6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of 6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Core Structure Modifications

The pyrido[2,3-d]pyrimidinone scaffold is shared among several kinase inhibitors. Below is a comparison with structurally similar compounds:

Compound Name / ID Substituent Variations Key Properties Biological Implications
Target Compound 6: 2-chloro-4-(4-methylthiazol-5-yl)phenyl; 8: ethyl; 2: 4-(4-ethylpiperazin-1-yl)phenylamino Moderate logP (~3.5*), molecular weight ~600 g/mol Likely targets kinases (e.g., CDKs, PI3K) due to piperazine and thiazole motifs .
6-Acetyl-8-cyclopentyl-5-methyl-2-{[4-(piperazin-1-yl)phenyl]amino}pyrido[2,3-d]pyrimidin-7-one () 6: acetyl; 8: cyclopentyl; 5: methyl Higher lipophilicity (cyclopentyl), reduced solubility Cyclopentyl may enhance membrane permeability but limit target selectivity .
FRAX597 (Hydrochloride form of target compound) Hydrochloride salt Improved aqueous solubility Enhanced bioavailability for in vivo applications .
Patent derivatives () Variants in piperazine (e.g., 3,5-dimethylpiperazine) or imidazopyridine cores Altered electronic profiles Modified hydrogen-bonding capacity, affecting kinase isoform specificity .

Mechanistic Insights from Structural Similarity

Studies on structurally related natural compounds (e.g., oleanolic acid and hederagenin) demonstrate that shared scaffolds often correlate with overlapping mechanisms of action (MOAs) . For the target compound:

  • Piperazine and pyrimidinone motifs: Critical for ATP-binding pocket interactions in kinases.
  • Thiazole ring : May enhance selectivity for kinases overexpressed in cancer (e.g., EGFR, PI3K).
    Molecular docking simulations (as in ) predict strong binding affinity to cyclin-dependent kinases (CDKs), similar to FDA-approved CDK inhibitors like palbociclib .

Physicochemical Properties

    Biological Activity

    The compound 6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one, identified by CAS number 1428758-96-6, is a novel derivative with potential biological activities, particularly in the realm of anticancer research. This article delves into its biological activity, synthesis, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of the compound is C31H32ClN7OSC_{31}H_{32}ClN_{7}OS with a molecular weight of approximately 586.2 g/mol. Its structure includes various functional groups that contribute to its biological properties.

    PropertyValue
    Molecular FormulaC31H32ClN7OS
    Molecular Weight586.2 g/mol
    CAS Number1428758-96-6

    Anticancer Activity

    Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxicity against various human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer).

    • Cytotoxicity Testing :
      • The compound exhibited IC50 values ranging from 3.35 μM to 18.69 μM across different cell lines, indicating potent anticancer activity compared to standard reference drugs like combretastatin A-4 .
      • Specifically, compound 5b showed a strong lethal effect on HepG2 cells with an IC50 value of 10.92 ± 0.5 μM , while 6d demonstrated an IC50 of 4.03 ± 0.2 μM , outperforming the reference drug .

    The mechanism behind the anticancer activity appears to involve inhibition of tubulin polymerization, which is critical for cell division. This mechanism is similar to that of known chemotherapeutic agents, suggesting that this compound could be developed into a viable treatment option.

    Study 1: Synthesis and Evaluation

    A research study focused on synthesizing thiazole derivatives, including this compound, evaluated their cytotoxic effects using the MTT assay across several cancer cell lines. The results indicated that specific structural modifications significantly enhanced the cytotoxicity of these compounds .

    Study 2: Molecular Docking Studies

    Molecular docking studies were performed to predict the binding affinity of the compound to various biological targets involved in cancer progression. The findings suggested that it has a high probability of interacting with kinase receptors, which are crucial in signaling pathways related to cancer cell proliferation .

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